Triethylsilane is primarily used in organic synthesis and is recognized for its utility in various chemical reactions. It falls under the category of organosilicon compounds, which are characterized by the presence of silicon-carbon bonds. The compound is often utilized as a reducing agent and a reagent in hydrosilylation reactions.
This method is advantageous due to its lower cost and reduced environmental impact compared to traditional methods that may generate undesirable byproducts like boron trichloride or aluminum trichloride .
The molecular structure of triethylsilane features a silicon atom centrally located and bonded to three ethyl groups. The structural formula can be represented as:
This configuration leads to a tetrahedral geometry around the silicon atom due to sp³ hybridization. The bond angles between the ethyl groups are approximately 109.5 degrees, consistent with tetrahedral molecular geometry.
Triethylsilane participates in various chemical reactions, including:
The reactions typically require specific conditions such as temperature control and inert atmospheres to prevent unwanted side reactions.
The mechanism by which triethylsilane acts as a reducing agent involves the transfer of hydride ions () from the silicon atom to electrophilic centers in substrates such as carbonyls. This process can be illustrated in hydrosilylation reactions where the silicon atom donates its hydride to form new silicon-carbon bonds, effectively facilitating the transformation of functional groups into more reactive or stable forms .
Triethylsilane exhibits several notable physical and chemical properties:
These properties make triethylsilane suitable for various applications in organic synthesis.
Triethylsilane has diverse applications in chemistry:
The genesis of organosilicon chemistry dates to 1863, when French chemists Charles Friedel and James Crafts synthesized the first carbon-silicon compound, tetraethylsilane, via the reaction of tetrachlorosilane with diethylzinc [1] [2]. This breakthrough demonstrated silicon’s capacity to form stable bonds with carbon, challenging prevailing notions of inorganic dominance.
Early 20th-century advancements were spearheaded by Frederic S. Kipping, who coined the term "silicone" in 1904. Kipping’s use of Grignard reagents to synthesize alkylsilanes laid methodological groundwork for triethylsilicon derivatives [1]. His erroneous comparison of these materials to ketones inadvertently cemented the "silicone" nomenclature.
The field industrialized during World War II, driven by Eugene Rochow’s 1945 discovery of the Müller-Rochow process. This direct synthesis—reacting silicon metal with alkyl halides—enabled scalable production of alkylchlorosilanes, including triethyl variants [1] [2]. By 1943, Dow Corning established the first organosilicon factory, catalyzing applications in sealants, lubricants, and thermally stable polymers [2].
Key Historical Milestones:
Year | Milestone | Significance |
---|---|---|
1863 | Friedel & Crafts synthesize tetraethylsilane | First C–Si bond formation |
1904 | Kipping pioneers Grignard-based silane synthesis | Foundation for triethylsilicon analogs |
1945 | Rochow develops the direct process | Industrial-scale silane production |
Triethylsilicon compounds exhibit distinct steric and electronic profiles compared to carbon-centric analogs or methylsilicons. These differences arise from silicon’s atomic properties: lower electronegativity (Si: 1.90; C: 2.55), longer bond lengths (C–Si: 1.87 Å vs. C–C: 1.54 Å), and higher polarizability [1] [3].
The C–Si bond in triethylsilicon compounds is weaker (314 kJ/mol) than C–C bonds (334 kJ/mol) but stronger than Si–Si bonds (196 kJ/mol). This facilitates selective cleavage under mild conditions, enabling site-specific reactions [1] [6]. The bulky triethylsilyl (TES) group (e.g., in Et₃Si–H) imposes greater steric hindrance than trimethylsilyl (TMS) groups, influencing regioselectivity in nucleophilic attacks [3] [9].
Silicon’s electropositive nature polarizes the C–Si bond toward carbon, enhancing susceptibility to nucleophiles. For example, triethylsilane (Et₃SiH) undergoes hydride transfer more readily than carbon analogs due to Si–H bond polarity reversal (δ⁺Si–Hδ⁻) [3] [9]. This underpins its utility as a reducing agent.
In NMR spectroscopy, triethylsilyl groups resonate near 0.5–1.5 ppm for protons, distinct from TMS (0 ppm). The ²⁹Si chemical shifts range from −5 to −20 ppm, reflecting shielding by ethyl groups [8].
Table 1: Bond Properties in Triethylsilicon vs. Reference Compounds
Bond Type | Bond Length (Å) | Bond Energy (kJ/mol) | Electronegativity Difference |
---|---|---|---|
C–Si | 1.87 | 314 | 0.65 |
C–C | 1.54 | 334 | 0 |
Si–O | 1.59 | 798 | 1.50 |
Triethylsilicon derivatives serve as versatile reagents in three key domains: protective groups, reducing agents, and precursors to complex architectures.
Triethylsilyl (TES) ethers (e.g., R–O–SiEt₃) protect alcohols and phenols during multistep syntheses. Their enhanced steric bulk confers superior stability over TMS ethers toward basic conditions, while remaining cleavable via fluoride sources (e.g., TBAF) or acidic hydrolysis [8] [4]. For instance:
ROH + Et₃SiCl → ROSiEt₃ (protects −OH) ROSiEt₃ + F⁻ → ROH (deprotection)
Triethylsilane (Et₃SiH) reduces carbonyls, epoxides, and halides via ionic or radical pathways. Its Si–H bond strength (299 kJ/mol) is lower than C–H bonds (338 kJ/mol), facilitating homolytic cleavage under catalysis. In transition-metal-catalyzed hydrosilylation, it adds across alkenes/alkynes to form alkylsilanes—key intermediates for silicones [9] [6].
Triethylsilicon reagents enable cascade reactions and steroselective syntheses:
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